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Introduction

Sebetralstat (formerly KVD900) is a potent and selective oral plasma kallikrein (PKa) inhibitor
developed for the on-demand treatment of hereditary angioedema (HAE).[1] HAE is a rare
genetic disorder characterized by recurrent, unpredictable, and potentially life-threatening
swelling attacks due to the overproduction of bradykinin.[2] Sebetralstat acts by directly
inhibiting plasma kallikrein, a key enzyme in the kallikrein-kinin system (KKS), thereby
preventing the cleavage of high-molecular-weight kininogen (HK) into bradykinin.[1] Its rapid
absorption and high potency make it a promising therapeutic agent for acute HAE attacks.[3]

These application notes provide an overview of the mechanism of action of sebetralstat, its
pharmacological properties, and detailed protocols for its administration in preclinical mouse
models of angioedema. The information is intended to guide researchers in designing and
executing in vivo studies to evaluate the efficacy and pharmacodynamics of sebetralstat and
other plasma kallikrein inhibitors.

Mechanism of Action: The Kallikrein-Kinin System
and Sebetralstat Inhibition

Hereditary angioedema is primarily driven by the uncontrolled activation of the kallikrein-kinin
system. A deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) leads to excessive
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plasma kallikrein activity. Activated plasma kallikrein cleaves high-molecular-weight kininogen
(HK), releasing the potent vasodilator bradykinin. Bradykinin binds to its B2 receptor on
endothelial cells, leading to increased vascular permeability and subsequent angioedema.
Sebetralstat is a competitive, reversible inhibitor of plasma kallikrein, which binds to the active
site of the enzyme and prevents the cleavage of HK, thus blocking the production of bradykinin.
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Sebetralstat's inhibition of the kallikrein-kinin system.

Pharmacological and Physicochemical Properties of
Sebetralstat

Sebetralstat has been characterized by its high potency and selectivity for plasma kallikrein.

Its physicochemical properties are optimized for rapid oral absorption.
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Parameter Value Reference

Potency (Ki) 3.02nM

o >1500-fold vs. other serine
Selectivity .
proteases

Rapid, with a median Tmax of

Oral Absorption ]
0.5 hours in humans

Plasma Protein Binding 77% (in vitro)

) Primarily hepatic via CYP3A4
Metabolism o
and secondarily via CYP2C8

Representative Experimental Protocol: Sebetralstat
in a Murine Model of Bradykinin-Mediated
Angioedema

While specific preclinical studies detailing sebetralstat administration in mouse models of
angioedema are not extensively published, a representative protocol can be constructed based
on established methodologies for other plasma kallikrein inhibitors and related compounds. The
following protocol describes a general approach to assess the in vivo efficacy of orally
administered sebetralstat in a mouse model of induced angioedema.

Animals

e Species: Male or female C57BL/6 mice or Serping1-/- mice.
e Age: 8-12 weeks.

e Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum

access to food and water.

o Acclimatization: Animals should be acclimatized for at least one week prior to the

experiment.

Materials and Reagents
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o Sebetralstat (for research use)

» Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
o Captopril (ACE inhibitor, to prevent bradykinin degradation)

o Bradykinin or a contact system activator (e.g., silica nanoparticles)
e Anesthetic (e.g., isoflurane)

o Phosphate-buffered saline (PBS)

o Calipers for measurement

Experimental Procedure

e Drug Preparation and Administration:

o Prepare a suspension of sebetralstat in the vehicle at the desired concentrations (e.g., 1,
3, 10 mg/kg).

o Administer sebetralstat or vehicle orally via gavage to conscious mice at a volume of 10
mi/kg.

e Induction of Angioedema:

o At a specified time post-sebetralstat administration (e.g., 30 minutes), administer
captopril (e.g., 100 mg/kg, intraperitoneally) to inhibit bradykinin degradation.

o After an appropriate interval (e.g., 15 minutes), induce localized edema. One common
method is a subcutaneous injection of a contact system activator or bradykinin into the
paw. Alternatively, systemic vascular permeability can be assessed. For a localized model,
inject a small volume (e.g., 20 pL) of the pro-inflammatory agent into the dorsal surface of
one hind paw. The contralateral paw can be injected with saline as a control.

e Assessment of Edema:
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o Measure the paw thickness or volume at baseline (before induction) and at regular
intervals post-induction (e.g., 15, 30, 60, 120 minutes) using digital calipers.

o The degree of swelling can be calculated as the percentage increase in paw thickness or
volume compared to baseline.

e Pharmacodynamic Endpoints (Optional):

o At the end of the experiment, collect blood samples via cardiac puncture for the analysis of
plasma kallikrein activity, cleaved HK levels, or bradykinin concentrations.

Data Analysis

o Compare the mean paw swelling between the sebetralstat-treated groups and the vehicle-

treated group at each time point.

» Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine
statistical significance.

o Calculate the dose-dependent inhibition of edema by sebetralstat.
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A representative workflow for in vivo efficacy testing.
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Quantitative Data from Human Clinical Trials

While quantitative data from mouse models for sebetralstat is not readily available in
published literature, extensive data exists from human clinical trials, which underscores its
clinical efficacy.

Table 1: Efficacy of Sebetralstat in the Phase 3 KONFIDENT Trial

. Sebetralstat (300 Sebetralstat (600
Endpoint Placebo
mg) mg)

Median Time to
Symptom Relief >12 1.79 1.62
(hours)
Median Time to
Complete Resolution 34.1 15.09 11.08
(hours)
Attacks with Complete

27.4% 42.5% 49.5%

Resolution within 24h

Data from the KONFIDENT Phase 3 trial.

Table 2: Pharmacokinetics of a Single 600 mg Oral Dose of Sebetralstat in HAE Patients

PK Parameter Value (Geometric Mean)
Tmax (median, hours) 0.5

Cmax (ng/mL) 6460

AUCO0-24 (h-ng/mL) 18,600

Data from a Phase 2 trial in patients with HAE.

Conclusion
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Sebetralstat is a promising oral, on-demand therapy for HAE with a well-defined mechanism of
action and demonstrated clinical efficacy in humans. The provided representative protocol for
administration in a mouse model of angioedema offers a framework for preclinical evaluation of
sebetralstat and other plasma kallikrein inhibitors. Further research and publication of specific
preclinical data will be valuable in fully elucidating the in vivo characteristics of sebetralstat in
animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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